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Application Notes
SEL120-34A is a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and

Cyclin-Dependent Kinase 19 (CDK19).[1][2] These kinases are key components of the

Mediator complex, which plays a crucial role in regulating gene transcription.[2] In various

cancers, particularly in Acute Myeloid Leukemia (AML), CDK8/19 activity is often dysregulated

and contributes to oncogenesis.[3][4] The primary mechanism of action of SEL120-34A
involves the inhibition of CDK8/19, leading to a downstream reduction in the phosphorylation of

Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 at serine

727 (S727) and STAT5 at serine 726 (S726).[2] This inhibition of STAT signaling disrupts pro-

survival transcriptional programs and ultimately induces apoptosis in sensitive cancer cell lines.

[1][3]

This document provides a comprehensive set of protocols for assessing the apoptotic effects of

SEL120-34A on cancer cells. The described methods allow for the qualitative and quantitative

evaluation of apoptosis through various established techniques, including the analysis of

membrane alterations, caspase activation, DNA fragmentation, and the expression of key

apoptotic proteins.
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The following tables summarize hypothetical, yet representative, quantitative data from key

apoptosis assays performed on a sensitive AML cell line (e.g., KG-1) following treatment with

SEL120-34A for 48 hours. This data is intended to provide a reference for expected outcomes.

Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining

Treatment
Group

Concentration
(nM)

% Viable Cells
(Annexin
V-/PI-)

% Early
Apoptotic
Cells (Annexin
V+/PI-)

% Late
Apoptotic/Necr
otic Cells
(Annexin
V+/PI+)

Vehicle Control

(DMSO)
0 92.5 ± 3.1 4.2 ± 1.5 3.3 ± 1.1

SEL120-34A 100 75.1 ± 4.5 15.8 ± 2.8 9.1 ± 2.0

SEL120-34A 250 50.7 ± 5.2 30.2 ± 4.1 19.1 ± 3.5

SEL120-34A 500 25.3 ± 4.8 45.6 ± 5.5 29.1 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Caspase-3/7 Activity Assay

Treatment Group Concentration (nM)
Caspase-3/7 Activity (Fold
Change vs. Control)

Vehicle Control (DMSO) 0 1.0 ± 0.2

SEL120-34A 100 2.5 ± 0.4

SEL120-34A 250 5.8 ± 0.9

SEL120-34A 500 12.3 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Quantification of Apoptotic Markers by Western Blot Densitometry
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Treatment Group Concentration (nM)

Relative Cleaved
Caspase-3 Level
(Normalized to
Loading Control)

Relative Cleaved
PARP Level
(Normalized to
Loading Control)

Vehicle Control

(DMSO)
0 1.0 ± 0.1 1.0 ± 0.2

SEL120-34A 100 3.2 ± 0.5 2.8 ± 0.4

SEL120-34A 250 7.5 ± 1.1 6.9 ± 0.9

SEL120-34A 500 15.1 ± 2.3 14.2 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments.
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Experimental Workflow

Experimental Protocols
Cell Culture and Treatment with SEL120-34A

Cell Line Maintenance: Culture a suitable cancer cell line (e.g., KG-1, an AML cell line known

to be sensitive to SEL120-34A) in appropriate culture medium supplemented with fetal

bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the specific

apoptosis assay to be performed.
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Drug Preparation: Prepare a stock solution of SEL120-34A in dimethyl sulfoxide (DMSO).

Further dilute the stock solution in a complete culture medium to achieve the desired final

concentrations.

Treatment: Treat the cells with varying concentrations of SEL120-34A (e.g., 100 nM, 250

nM, 500 nM) or with a vehicle control (DMSO at the same final concentration as in the

highest SEL120-34A treatment group) for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V-FITC/Propidium Iodide (PI) Staining for
Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Protocol:

Cell Harvesting:

For suspension cells (like KG-1), gently collect the cells by centrifugation at 300 x g for 5

minutes.

For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.

Washing: Wash the cells twice with ice-cold PBS.

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6

cells/mL.

Staining:
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Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples

immediately by flow cytometry.

Viable cells: Annexin V- and PI-

Early apoptotic cells: Annexin V+ and PI-

Late apoptotic/necrotic cells: Annexin V+ and PI+

Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases

in the apoptotic pathway.

Materials:

Caspase-Glo® 3/7 Assay System

White-walled multi-well plates suitable for luminescence measurements

Luminometer

Protocol:

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well

in 100 µL of culture medium.

Treatment: Treat cells with SEL120-34A as described in the general protocol.

Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room

temperature.

Assay Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1457845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

Mix the contents of the wells by gently shaking the plate for 30 seconds.

Incubate the plate at room temperature for 1 to 3 hours.

Measurement: Measure the luminescence of each sample using a plate-reading

luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP
Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

TUNEL Assay Kit (e.g., with fluorescently labeled dUTPs)

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization Solution (e.g., 0.1% Triton™ X-100 in PBS)

Fluorescence microscope or flow cytometer

Protocol:

Sample Preparation:

Harvest and wash the cells as previously described.

Fix the cells with Fixation Solution for 15-30 minutes at room temperature.

Wash the cells with PBS.

Permeabilization: Incubate the cells with Permeabilization Solution for 5-15 minutes on ice.

TUNEL Reaction:

Wash the cells with PBS.
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Resuspend the cells in the TdT reaction buffer and add the TdT enzyme and labeled

dUTPs as per the kit manufacturer's instructions.

Incubate for 60 minutes at 37°C in a humidified chamber.

Washing: Wash the cells to remove unincorporated nucleotides.

Analysis: Analyze the samples by fluorescence microscopy or flow cytometry to detect the

fluorescent signal in apoptotic cells.

Western Blot Analysis for Apoptotic Markers
This technique is used to detect the cleavage of key apoptotic proteins such as Caspase-3 and

PARP.

Materials:

RIPA Lysis Buffer with protease and phosphatase inhibitors

Protein Assay Kit (e.g., BCA)

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like

anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Imaging system

Protocol:

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a protein

assay.

SDS-PAGE and Transfer:

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

Separate the proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Blocking and Antibody Incubation:

Block the membrane with Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection:

Wash the membrane with TBST.

Apply the ECL substrate and detect the chemiluminescent signal using an imaging

system.

Analysis: Perform densitometric analysis of the bands corresponding to cleaved Caspase-3

and cleaved PARP, and normalize to the loading control to quantify the relative protein levels.

[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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